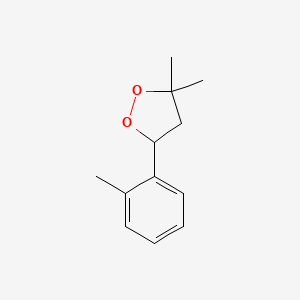![molecular formula C15H15NO3 B14404525 Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate CAS No. 88390-20-9](/img/structure/B14404525.png)
Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a chiral center, which is further connected to a phenylpyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate typically involves the esterification of (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate can undergo various chemical reactions, including:
-
Hydrolysis:
Reagents: Water, strong acid or base (e.g., hydrochloric acid, sodium hydroxide)
Conditions: Elevated temperature
Products: (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoic acid, methanol
-
Reduction:
Reagents: Reducing agents (e.g., lithium aluminum hydride)
Conditions: Anhydrous conditions
Products: Corresponding alcohol
-
Substitution:
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the nucleophile
Products: Substituted derivatives
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, elevated temperature
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Amines, thiols, varying conditions
Major Products
Hydrolysis: (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoic acid, methanol
Reduction: Corresponding alcohol
Substitution: Substituted derivatives
Aplicaciones Científicas De Investigación
Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate has several scientific research applications, including:
-
Medicinal Chemistry:
- Potential use as a building block for the synthesis of pharmaceutical compounds.
- Investigation of its biological activity and potential therapeutic effects.
-
Materials Science:
- Use in the development of novel materials with specific properties.
- Exploration of its potential as a precursor for advanced materials.
-
Chemical Biology:
- Study of its interactions with biological molecules.
- Use as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins.
Comparación Con Compuestos Similares
Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate can be compared with other esters and chiral compounds. Similar compounds include:
-
Methyl (2S)-2-[(6-phenylpyridin-2-yl)oxy]propanoate:
- Similar structure but different stereochemistry.
- May exhibit different biological activity and properties.
-
Ethyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate:
- Similar structure with an ethyl ester group instead of a methyl ester group.
- May have different physical and chemical properties.
-
Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]butanoate:
- Similar structure with a butanoate group instead of a propanoate group.
- May exhibit different reactivity and applications.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and unique properties make it an interesting subject for further research and development.
Propiedades
Número CAS |
88390-20-9 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
methyl (2R)-2-(6-phenylpyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C15H15NO3/c1-11(15(17)18-2)19-14-10-6-9-13(16-14)12-7-4-3-5-8-12/h3-11H,1-2H3/t11-/m1/s1 |
Clave InChI |
PLOYDXCVSRVJES-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C(=O)OC)OC1=CC=CC(=N1)C2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)OC)OC1=CC=CC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



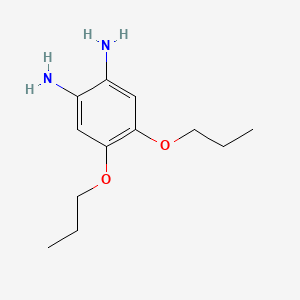
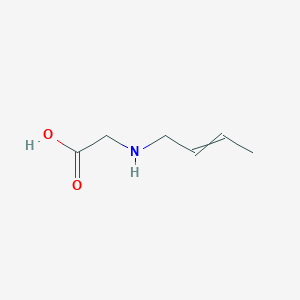

![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
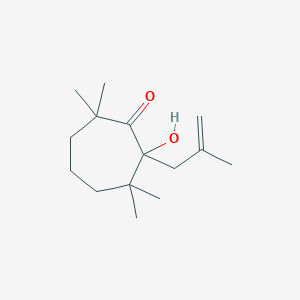
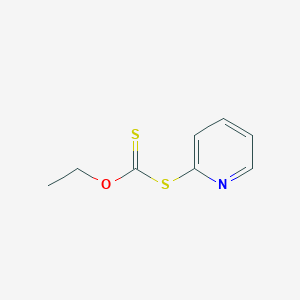
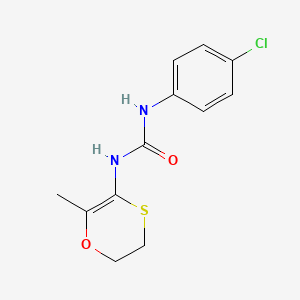
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
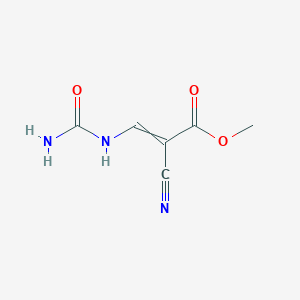
![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
